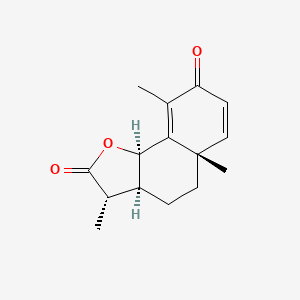

6,11-alpha(H)-Santonin

Description

Distribution and Phytochemical Context in Artemisia Species

6,11-alpha(H)-Santonin, commonly known as α-santonin, is a naturally occurring sesquiterpene lactone predominantly found in plants of the Artemisia genus, which belongs to the Asteraceae family. bohrium.com This genus is extensive, comprising approximately 500 species, and is characterized by the presence of various sesquiterpene lactones, particularly eudesmanolides and guaianolides. nih.govresearchgate.netbohrium.com These compounds are secondary metabolites and are typically concentrated in the leaves and flowers of the plants, with concentrations reported to range from 0.01% to 8% of the dry weight. nih.gov

Historically and botanically, Artemisia cina is cited as the definitive and primary source of santonin (B1680769). nih.govwikipedia.org Other species have also been identified as sources, including Artemisia maritima and Artemisia marschalliana. wikipedia.orgplantfungalres.az The phytochemical importance of santonin is notable, as it was one of the first sesquiterpene lactones to be isolated and extensively studied. nih.gov

Research into the distribution of α-santonin across different Artemisia species has revealed significant variation in its concentration. A study quantifying santonin content in eight Artemisia species from Kazakhstan using High-Performance Liquid Chromatography (HPLC) demonstrated that Artemisia cina possesses the highest concentration, while several other species within the same genus contain no detectable levels of the compound. nih.govnih.gov This highlights the species-specific biosynthesis of α-santonin within the genus.

Table 1: Quantification of α-Santonin in various Artemisia Species nih.govresearchgate.netresearchgate.net

| Species | Plant Part | α-Santonin Content (g/100g of dry plant material) |

|---|---|---|

| Artemisia cina | Leaves | 1.96 |

| Artemisia scoparia | Leaves | Not Detected |

| Artemisia foetida | Leaves | Not Detected |

| Artemisia gmelinii | Leaves | Not Detected |

| Artemisia schrenkiana | Leaves | Not Detected |

| Artemisia frigida | Leaves | Not Detected |

| Artemisia sublesingiana | Leaves | Not Detected |

| Artemisia terrae-albae | Leaves | Not Detected |

Advanced Methodologies for Isolation and Purification for Research Applications

The isolation and purification of α-santonin for research purposes involve multi-step processes that begin with extraction from the plant material, followed by chromatographic separation and purification. The complexity of plant extracts, which contain numerous other compounds, necessitates advanced methodologies to obtain high-purity α-santonin. researchgate.net

Modern extraction techniques have shown significant improvements in yield compared to traditional methods. For instance, supercritical and subcritical CO2 extraction techniques are employed for their efficiency and the ability to avoid thermal degradation of thermolabile compounds like sesquiterpene lactones. researchgate.netnih.gov One study directly compared the efficacy of supercritical CO2 extraction with conventional chloroform (B151607) extraction for Artemisia cina, finding that the supercritical fluid method yielded a concentration of santonin three times higher than the solvent method. nih.gov A patented method also describes an initial extraction using a non-polar solvent in a Soxhlet apparatus. google.com

Following the initial extraction, a series of purification steps are required. Liquid-liquid partitioning is a common subsequent step. For example, a crude CO2 extract can be partitioned between hexane (B92381) and methanol (B129727) to separate compounds based on polarity. nih.gov An alternative patented approach involves dissolving the initial concentrate in a hexane-ethyl acetate (B1210297) mixture and partitioning it with an aqueous polar solvent like acetonitrile (B52724). google.com

Chromatography is the cornerstone of the final purification of α-santonin. Various chromatographic techniques are utilized, including:

Centrifugal Partition Chromatography (CPC), such as with a Chromatotron: A methanol-soluble fraction from a CO2 extract was subjected to successive chromatographic procedures using a chromatotron with a silica (B1680970) gel rotor to yield a large quantity of santonin as a white precipitate. nih.gov

High-Speed Counter-Current Chromatography (HSCCC): This technique has been effectively used for the preparative separation and purification of compounds from crude extracts. nih.gov HSCCC was successfully applied to a CO2 subcritical extract of A. cina to completely remove santonin, demonstrating its precision in separating target molecules. nih.gov

Column Chromatography: Traditional column chromatography using silica gel is a widely used method. google.com Elution is typically performed with a gradient of solvents, such as increasing the polarity with ethyl acetate in an n-hexane mobile phase, to separate the fractions containing santonin. google.com

The final identification and structural confirmation of the isolated α-santonin are accomplished using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and confirmation of the stereochemistry through X-ray crystallography. nih.gov

Table 2: Summary of Methodologies for α-Santonin Isolation and Purification

| Step | Method | Details | Source |

|---|---|---|---|

| Extraction | Subcritical/Supercritical CO2 Extraction | Performed at 16–18°C and 66-68 atm pressure. Yielded 2.6% extract and was found to be 3 times more efficient than chloroform extraction. | nih.govnih.gov |

| Soxhlet Extraction | Extraction of air-dried, powdered aerial parts with a non-polar solvent. | google.com | |

| Initial Clean-up/Partitioning | Solvent Partitioning | Partitioning of CO2 extract between hexane and methanol. | nih.gov |

| Liquid-Liquid Distribution | Dissolving concentrate in hexane-ethyl acetate and distributing with aqueous acetonitrile. | google.com | |

| Chromatographic Purification | Centrifugal Partition Chromatography (Chromatotron) | Used on a methanol-soluble fraction with a 6mm silica gel GF rotor. | nih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Used for preparative removal of santonin from a crude CO2 extract. | nih.gov | |

| Silica Gel Column Chromatography | Elution with n-hexane followed by increasing concentrations of ethyl acetate in n-hexane. | google.com | |

| Structure Confirmation | Spectroscopy and Crystallography | 1H NMR, 13C NMR, and X-ray crystallography are used to confirm the structure and purity of the isolated compound. | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1618-78-6 |

|---|---|

Molecular Formula |

C18H20N2S |

IUPAC Name |

(3S,3aS,5aS,9bR)-3,5a,9-trimethyl-3a,4,5,9b-tetrahydro-3H-benzo[g][1]benzofuran-2,8-dione |

InChI |

InChI=1S/C15H18O3/c1-8-10-4-6-15(3)7-5-11(16)9(2)12(15)13(10)18-14(8)17/h5,7-8,10,13H,4,6H2,1-3H3/t8-,10-,13+,15-/m0/s1 |

SMILES |

CC1C2CCC3(C=CC(=O)C(=C3C2OC1=O)C)C |

Origin of Product |

United States |

Elucidation of Biosynthetic Pathways of 6,11 Alpha H Santonin

Proposed Intermediates and Enzymatic Steps in Santonin (B1680769) Biosynthesis

The proposed biosynthetic pathway of α-santonin begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a universal precursor for sesquiterpenoids. This initial step is catalyzed by a sesquiterpene synthase to form (+)-germacrene A. Following its formation, (+)-germacrene A undergoes a series of oxidative modifications.

The subsequent proposed steps are as follows:

Hydroxylation: The isopropenyl side chain of (+)-germacrene A is hydroxylated by (+)-germacrene A hydroxylase.

Oxidation: The resulting germacratrien-12-ol is then oxidized to germacratrien-12-oic acid. This conversion is mediated by NADP+-dependent dehydrogenase(s) and proceeds through a germacratrien-12-al intermediate.

Hydroxylation and Lactonization: Germacratrien-12-oic acid is hydroxylated at the C6 position, which is followed by lactonization to form (+)-costunolide, a key intermediate in the biosynthesis of many sesquiterpene lactones.

Reduction and Ring Closure: It is proposed that the exomethylene group of (+)-costunolide is reduced. Subsequently, a second ring closure occurs via an eudesmyl cation, forming the characteristic bicyclic decalin ring system of eudesmanolides.

Final Oxidative Steps: The pathway is thought to conclude with a hydroxylation at the C1 position, followed by oxidation at the C3 position to create a β-ketohydroxyl group. The elimination of a water molecule from this intermediate yields the final product, α-santonin.

Table 1: Proposed Intermediates and Enzymes in α-Santonin Biosynthesis

| Intermediate | Enzyme(s) | Reaction Type |

| Farnesyl diphosphate (FPP) | Sesquiterpene synthase | Cyclization |

| (+)-Germacrene A | (+)-Germacrene A hydroxylase | Hydroxylation |

| Germacratrien-12-ol | NADP+-dependent dehydrogenase(s) | Oxidation |

| Germacratrien-12-oic acid | Cytochrome P450 monooxygenase (presumed) | Hydroxylation |

| (+)-Costunolide | Reductase, Cyclase | Reduction, Cyclization |

| Eudesmane (B1671778) intermediate | Hydroxylase, Oxidase | Hydroxylation, Oxidation |

| 6,11-alpha(H)-Santonin |

Investigations of Key Biosynthetic Enzymes and Genetic Determinants

While the general sequence of intermediates in santonin biosynthesis has been proposed, the specific enzymes and their corresponding genes from santonin-producing Artemisia species remain largely uncharacterized. Research into the broader family of sesquiterpene lactones provides valuable insights into the types of enzymes likely involved.

Key enzyme classes implicated in this pathway include:

Sesquiterpene Synthases (TPSs): These enzymes catalyze the initial cyclization of FPP. Different TPSs can produce a variety of sesquiterpene scaffolds, and a specific germacrene A synthase is the presumed starting point for santonin biosynthesis.

Cytochrome P450 Monooxygenases (CYPs): This large family of enzymes is crucial for the oxidative modifications seen in sesquiterpene lactone biosynthesis. In the proposed santonin pathway, CYPs are likely responsible for the hydroxylation of (+)-germacrene A, the hydroxylation of germacratrien-12-oic acid leading to lactonization, and the final hydroxylation and oxidation steps that form the α-santonin molecule. For instance, the conversion of germacrene A acid to costunolide (B1669451) in other Asteraceae species is catalyzed by a costunolide synthase, which is a cytochrome P450 enzyme.

Dehydrogenases: As mentioned, NADP+-dependent dehydrogenases are proposed to be involved in the oxidation of germacratrien-12-ol to germacratrien-12-oic acid.

The genetic determinants, specifically the genes encoding these enzymes in high-santonin-producing plants, have yet to be isolated and characterized. Identifying these genes is a critical step for understanding the regulation of santonin production and for potential metabolic engineering applications.

Comparative Biosynthesis Studies with Related Sesquiterpene Lactones

The biosynthetic pathway of α-santonin shares common intermediates and enzymatic steps with other well-studied sesquiterpene lactones, particularly those within the Asteraceae family.

Comparison with Parthenolide (B1678480): The biosynthesis of parthenolide, a germacranolide, also proceeds through the key intermediate (+)-costunolide. researchgate.net The pathway to parthenolide involves the epoxidation of the germacrene ring of costunolide, a step that diverges from the proposed cyclization to the eudesmane skeleton of santonin. This highlights how different enzymatic modifications of a common precursor can lead to structural diversity. The enzymes responsible for parthenolide biosynthesis, including germacrene A synthase (GAS), germacrene A oxidase (GAO), costunolide synthase (COS), and parthenolide synthase (PTS), have been identified in feverfew (Tanacetum parthenium). researchgate.netlublin.pl

Comparison with Artemisinin (B1665778): Artemisinin, another famous sesquiterpene lactone from Artemisia annua, provides a fascinating case for comparative analysis. While both santonin and artemisinin originate from FPP, their biosynthetic pathways diverge at the initial cyclization step. Artemisinin biosynthesis begins with the formation of amorpha-4,11-diene, catalyzed by amorpha-4,11-diene synthase (ADS). This is then followed by a series of oxidations catalyzed by a specific cytochrome P450, CYP71AV1 (also known as amorphadiene (B190566) oxidase or AMO), to produce artemisinic acid. nih.govresearcher.lifemdpi.com In contrast, santonin biosynthesis proceeds via (+)-germacrene A. The enzymes germacrene A oxidase (GAO) and amorphadiene oxidase (AMO) are both cytochrome P450s and share evolutionary history, but have distinct substrate specificities. nih.govresearcher.life GAO exhibits a broader substrate promiscuity compared to the more specialized AMO. researcher.life

Eudesmanolides vs. Germacranolides: Santonin is classified as a eudesmanolide, while costunolide and parthenolide are germacranolides. mdpi.com The biosynthesis of these different classes of sesquiterpene lactones is thought to diverge from a common germacrane (B1241064) precursor. The formation of the eudesmane skeleton of santonin involves a further cyclization of the 10-membered germacrane ring. It is proposed that the stereochemistry of epoxidation of the germacrene ring dictates whether a eudesmanolide or a guaianolide is formed.

Table 2: Comparative Overview of Sesquiterpene Lactone Biosynthesis

| Feature | This compound | Parthenolide | Artemisinin |

| Class | Eudesmanolide | Germacranolide | Cadinane-type |

| Initial Cyclization Product | (+)-Germacrene A | (+)-Germacrene A | Amorpha-4,11-diene |

| Key Intermediate | (+)-Costunolide | (+)-Costunolide | Artemisinic acid |

| Key P450 Enzyme(s) | Presumed Germacrene A oxidase, Costunolide synthase-like, and others | Germacrene A oxidase (GAO), Costunolide synthase (COS), Parthenolide synthase (PTS) | Amorphadiene oxidase (AMO/CYP71AV1) |

This comparative approach underscores a common theme in sesquiterpene lactone biosynthesis: the generation of a common scaffold followed by diversification through the action of specific, often lineage-restricted, enzymes like cytochrome P450s.

Synthetic Chemistry of 6,11 Alpha H Santonin and Its Derivatives

Total Synthesis Approaches to 6,11-alpha(H)-Santonin and its Stereoisomers

The total synthesis of this compound and its stereoisomers has been a subject of significant interest, challenging chemists to develop innovative strategies to construct its complex molecular architecture. These approaches are broadly categorized into chiral pool strategies, which utilize readily available chiral starting materials, and enantioselective methods that create the desired stereochemistry from achiral precursors.

The "chiral pool" refers to the collection of inexpensive and enantiomerically pure natural products that can be used as starting materials for the synthesis of complex molecules. nih.gov Terpenes, with their inherent chirality and structural similarity to santonin (B1680769), are particularly well-suited for this purpose. nih.govnih.gov The use of chiral terpene building blocks has long been a cornerstone in the synthesis of other complex terpenes. nih.govnih.gov Strategies have been developed that leverage the existing stereocenters of terpenes to control the stereochemistry of the final santonin molecule. This approach often involves a series of chemical transformations to modify the carbon skeleton and introduce the necessary functional groups. For instance, readily available terpenes can be elaborated through a sequence of reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions, to construct the characteristic bicyclic core of santonin. The inherent chirality of the starting terpene guides the formation of the correct stereoisomer of santonin.

In contrast to chiral pool synthesis, enantioselective and diastereoselective approaches build the chiral centers of santonin analogues from achiral starting materials. These methods rely on the use of chiral catalysts or reagents to control the stereochemical outcome of key reactions. This allows for the synthesis of not only the natural (-)-α-santonin but also its enantiomer and other diastereomers, which are crucial for studying structure-activity relationships. nih.gov Key stereoselective reactions employed in these syntheses often include asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder reactions. The development of such synthetic routes is a testament to the advancements in asymmetric synthesis, providing a flexible and powerful platform for accessing a wide range of santonin-related structures.

Design and Synthesis of Novel this compound Derivatives and Analogs

The rich chemical functionality of this compound, including its γ-lactone ring and cross-conjugated dienone system, offers numerous opportunities for structural modification. nih.gov Chemists have capitalized on this by designing and synthesizing a vast library of novel derivatives and analogs with the aim of exploring and enhancing their biological activities. nih.govnih.gov These modifications range from simple functional group transformations to more complex skeletal rearrangements.

The lactone ring and the dienone system are key pharmacophores of the santonin molecule, and many synthetic efforts have focused on their modification. For example, the introduction of an α-methylene group into the γ-lactone ring has been shown to be a critical determinant for cytotoxic activity in many sesquiterpene lactones. nih.gov Synthetic strategies have been developed to introduce this functionality onto the santonin scaffold.

The dienone system in ring A is also a prime target for modification. Reactions such as Michael additions, epoxidations, and photochemical rearrangements have been employed to alter the electronic and steric properties of this moiety. researchgate.net These modifications can lead to derivatives with altered reactivity and biological profiles. For instance, photochemical reactions of α-santonin can lead to a variety of rearranged products, such as lumisantonin (B1204521). wikipedia.org

| Derivative Type | Modification | Key Reagents/Conditions | Resulting Compound(s) | Reference(s) |

| α-Methylene-γ-lactone derivatives | Introduction of an exocyclic double bond on the lactone ring | Eschenmoser's salt, LDA | Compounds with enhanced cytotoxicity | nih.gov |

| Dienone-modified derivatives | Photochemical rearrangement | UV irradiation in various solvents | Lumisantonin and other photoproducts | researchgate.net |

| Dienone-modified derivatives | Epoxidation | m-CPBA | Epoxidized santonin analogs | |

| Lactone-modified derivatives | Amination | Various amines | Amino-santonin derivatives | researchgate.net |

A particularly fruitful area of santonin derivatization has been the synthesis of spiroheterocyclic compounds. This involves the construction of a new heterocyclic ring that shares a single atom (the spiro atom) with the santonin framework. The introduction of heterocyclic moieties can significantly alter the pharmacological properties of the parent molecule. beilstein-journals.org

A common strategy for synthesizing spiro-isoxazolidine derivatives of santonin involves the 1,3-dipolar cycloaddition of nitrones to the exocyclic double bond of a modified santonin precursor. mdpi.com This reaction is often regiospecific, leading to the formation of a five-membered heterocyclic ring fused in a spiro fashion to the lactone ring. A variety of nitrones bearing different substituents can be employed, allowing for the creation of a diverse library of spiro-santonin derivatives. mdpi.com

| Heterocycle Type | Synthetic Method | Key Reagents | Spiro Position | Reference(s) |

| Isoxazolidine | 1,3-Dipolar cycloaddition | Nitrones | C-11 of α-methylene-γ-lactone | mdpi.com |

| Thiazolidin-4-one | Cycloaddition | Thioglycolic acid | C-3 or C-17 of steroidal analogs | beilstein-journals.org |

| Oxetane | Ring-opening of spirooxirane | Organolithium reagents | C-17 of steroidal analogs | beilstein-journals.org |

One approach to ring-opening involves the hydrolysis of the lactone ring under basic conditions, which leads to the formation of a salt of the corresponding carboxylic acid, santonic acid. wikipedia.org More recently, a novel, non-catalyzed route for the opening of the lactone ring (ring C) has been reported. up.ac.za This method involves the transformation of α-santonin into a halo-triene derivative using a Vilsmeier reagent, followed by nucleophilic attack with alcohols to yield ring C-opened derivatives. up.ac.zaresearchgate.net

Photochemical reactions are a powerful tool for inducing rearrangements in the santonin framework. acs.org Exposure of α-santonin to light can trigger a cascade of reactions, leading to complex rearranged products. wikipedia.org The initial photoproduct is often lumisantonin, which can undergo further transformations. wikipedia.org These photochemical rearrangements have been utilized to synthesize various guaianolide derivatives from α-santonin. researchgate.net

| Transformation Type | Description | Key Reagents/Conditions | Resulting Structure | Reference(s) |

| Lactone Ring Opening | Base-catalyzed hydrolysis | NaOH | Santonic acid | wikipedia.org |

| Lactone Ring Opening | Alcoholysis of a halo-triene intermediate | Vilsmeier reagent, various alcohols | Ring C-opened esters | up.ac.zaresearchgate.net |

| Photochemical Rearrangement | UV irradiation | Acetonitrile (B52724), acetic acid, etc. | Lumisantonin, guaianolides | researchgate.netresearchgate.net |

Combinatorial Synthesis and Library Generation of Santonin Analogs

The rigid tricyclic structure of this compound, commonly known as α-santonin, presents a valuable scaffold for the development of novel compounds. Its inherent structural complexity and multiple functional groups offer numerous points for chemical modification. Consequently, combinatorial synthesis and the generation of compound libraries based on the santonin framework have become a significant strategy for exploring new chemical space. These approaches leverage the natural product's core to create diverse analogs with modified properties.

One prominent strategy is Biology-Oriented Synthesis (BIOS), which utilizes natural product templates for the design and synthesis of compound libraries. acs.org This approach aims to generate molecules with a high probability of interacting with biological systems. Starting from α-santonin, parallel solution-phase synthesis has been employed to create distinct libraries of natural product-like compounds. acs.org

A variety of synthetic methodologies have been applied to generate these libraries, focusing on modifications to all three rings (A, B, and C) of the santonin molecule. nih.govnih.gov These methods include hydrogenation, halogenation, oximation, aminolysis, and the Michael addition, leading to a wide array of derivatives. researchgate.net

Research Findings on Santonin-Based Libraries

Detailed studies have demonstrated the feasibility of generating diverse libraries from the α-santonin scaffold. These efforts systematically alter the molecule's structure to produce novel analogs.

Library Generation via Biology-Oriented Synthesis (BIOS)

Two distinct libraries have been generated from α-santonin using the BIOS concept. acs.org

Library 1: Thiazole-Containing Analogs: The first library was created through a multi-step sequence. The initial step involved the modification of the α-santonin lactone (1) by introducing a thiazole (B1198619) moiety. This was followed by a Lewis-acid-mediated opening of the lactone ring, resulting in a library of analogs with significant structural changes. acs.org

Library 2: Dienone-Phenol Rearrangement Products: The second library was synthesized via an acid-mediated dienone–phenol rearrangement of the santonin core. The resulting phenolic intermediate then underwent a series of etherification and amidation reactions to yield a diverse set of natural product-based compounds. acs.org

| Library | Key Synthetic Strategy | Resulting Compound Class | Source |

|---|---|---|---|

| Library 1 | Introduction of a thiazole moiety followed by Lewis-acid-mediated lactone opening. | Thiazole-containing santonin analogs. | acs.org |

| Library 2 | Acid-mediated dienone–phenol rearrangement followed by etherification/amidation. | Phenolic ethers and amides derived from the rearranged santonin scaffold. | acs.org |

Library of 1,2,3-Triazole Derivatives

"Click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has been utilized to create a new series of 1,2,3-triazole derivatives of α-santonin. researchgate.net This reaction was conducted between a propargylated α-desmotrosantonin and various substituted aryl azides. The resulting library consists of santonin analogs featuring a triazole ring, which acts as a stable linker to different aryl substituents. researchgate.net

Diverse Derivative Libraries

Broader synthetic efforts have led to the creation of extensive compound libraries by performing various chemical transformations on the α-santonin molecule. One such project resulted in the synthesis of a library of 20 distinct compounds. nih.gov Another study produced 21 new compounds, including novel hydrochloride and acetate (B1210297) salts of santoninamine, through regioselective nucleophilic additions of amines and alcohols. researchgate.net These libraries feature modifications at multiple sites of the parent molecule, including the lactone ring and the ketone group. nih.govresearchgate.net

| Reaction Type | Starting Material | Key Reagents | Resulting Derivative Class | Source |

|---|---|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Propargylated α-desmotrosantonin | Substituted aryl azides | 1,2,3-Triazole derivatives | researchgate.net |

| Nucleophilic Addition | α-Santonin | Amines, Alcohols | Santoninamine salts (hydrochloride, acetate) | researchgate.net |

| Dienone-Phenol Rearrangement | α-Santonin | Acid catalyst | Phenolic intermediates for further functionalization | acs.org |

| Oximation | α-Santonin | Hydroxylamine | Oxime derivatives | researchgate.net |

The systematic generation of these libraries underscores the versatility of this compound as a foundational molecule in medicinal chemistry and drug discovery programs.

Molecular Reactivity and Transformation Studies of 6,11 Alpha H Santonin

Photochemical Transformations and Rearrangements

The photochemical behavior of α-santonin is a classic example in organic photochemistry, being one of the first organic compounds for which a photoinduced rearrangement was observed. nih.gov Exposure to light initiates a cascade of complex reactions, the outcomes of which are highly dependent on the reaction conditions such as the solvent and temperature. ic.ac.uk

Upon irradiation with UV light, α-santonin undergoes a characteristic rearrangement to form lumisantonin (B1204521). wikipedia.org This transformation involves a significant alteration of the molecular skeleton. The initial step is the excitation of the α-santonin molecule to a singlet excited state ((1)(nπ)), which then undergoes intersystem crossing to a more stable triplet state ((3)(ππ)). nih.gov This triplet state is the precursor to the subsequent chemical changes.

The rearrangement proceeds through a proposed mechanism involving the coupling of the C3 and C5 carbons to form a three-membered ring intermediate. nih.gov Following this, two primary pathways, designated as Path A and Path B, can occur, involving the cleavage of different C-C bonds. nih.gov

Path A involves the cleavage of the C4-C5 bond and is favored in the solid state (crystal) and in vacuo. nih.gov

Path B involves the cleavage of the C3-C4 bond and is more favorable in weakly polar solvents like dioxane. nih.gov

The formation of lumisantonin is a result of these intricate bond reorganizations. wikipedia.org It is crucial to control the irradiation time to isolate lumisantonin, as over-photolysis can lead to the formation of other photoproducts. ic.ac.uk In the solid phase, the initial photorearrangement is followed by a lattice-controlled Diels-Alder reaction and a [2+2]-photocycloaddition. wikipedia.org

The photochemistry of santonin (B1680769) and its photoproduct, lumisantonin, has been interpreted to proceed through zwitterionic intermediates. rsc.org Upon irradiation, particularly at low temperatures in a glassy matrix, a colored species is generated, which is proposed to be a zwitterion. rsc.org This intermediate is a key species in the rearrangement process.

Theoretical calculations have been employed to explore the potential energy surfaces of α-santonin in its ground and excited states. nih.gov These studies support the involvement of the low-lying singlet (1)(nπ) and triplet (3)(ππ) excited states in initiating the photoinduced rearrangement. nih.gov The triplet state is considered a diradical, while the singlet excited state has more "zwitterionic" character. baranlab.org Evidence for the existence of these zwitterionic intermediates has been gathered through various spectroscopic and trapping experiments. rsc.org

The unique photochemical rearrangements of santonin and its derivatives have been harnessed as a powerful tool in the synthesis of complex terpenoids. The ability to induce specific and often stereocontrolled skeletal reorganizations through the action of light provides access to molecular architectures that would be challenging to construct through conventional thermal reactions.

The transformation of α-santonin to lumisantonin is a prime example of how photochemistry can be used to create intricate polycyclic systems. This rearrangement has served as a foundational model for understanding and predicting the photochemical behavior of other cross-conjugated dienones, which are common structural motifs in many natural products. The principles derived from the study of santonin's photochemistry have been applied to the synthesis of a variety of other bioactive terpenoids, demonstrating the broader utility of this approach in natural product synthesis.

Microbial and Enzymatic Biotransformations of Santonin

Biotransformation, utilizing microorganisms and enzymes, offers a mild and selective alternative to chemical methods for modifying the structure of α-santonin. These biological systems can catalyze a range of reactions, leading to the formation of novel derivatives with potentially altered biological activities.

Various fungi have been shown to metabolize α-santonin, producing a variety of transformed products. researchgate.netnih.gov For example, Rhizopus stolonifer converts α-santonin into 3,4-epoxy-alpha-santonin and 4,5-dihydro-alpha-santonin. researchgate.netnih.gov Other fungi, such as Cunninghamella bainieri, Cunninghamella echinulata, and Mucor plumbeus, are capable of reducing the C1-C2 double bond to yield 1,2-dihydro-alpha-santonin. researchgate.netnih.gov

Cell suspension cultures of various plants have also been employed for the biotransformation of α-santonin. nih.gov These cultures can effect hydroxylation at different positions (C-1, C-11, and C-15), reduction of double bonds, rearrangement of the eudesmanolide skeleton to a guaianolide skeleton, and hydrolysis of the lactone ring. nih.gov The specific metabolites produced are dependent on the microbial or plant species used. The structures of these metabolites are typically elucidated using extensive spectroscopic techniques. researchgate.netnih.gov

| Microorganism/Plant Cell Culture | Metabolite(s) Produced | Type of Transformation |

|---|---|---|

| Rhizopus stolonifer | 3,4-epoxy-alpha-santonin, 4,5-dihydro-alpha-santonin | Epoxidation, Reduction |

| Cunninghamella bainieri | 1,2-dihydro-alpha-santonin | Reduction |

| Cunninghamella echinulata | 1,2-dihydro-alpha-santonin | Reduction |

| Mucor plumbeus | 1,2-dihydro-alpha-santonin | Reduction |

| Plant Cell Cultures (various) | Hydroxylated derivatives, reduced derivatives, guaianolide skeleton, hydrolyzed lactone ring | Hydroxylation, Reduction, Rearrangement, Hydrolysis |

A key advantage of microbial and enzymatic transformations is their high degree of regiospecificity and stereoselectivity. For instance, many fungi specifically reduce the carbon-carbon double bond in ring A of α-santonin. researchgate.netnih.gov This selectivity is difficult to achieve with conventional chemical reagents.

The enzymes within these microorganisms act as chiral catalysts, leading to the formation of specific stereoisomers. This is particularly valuable in the synthesis of complex molecules where controlling stereochemistry is crucial. The ability of these biological systems to perform targeted modifications on the santonin scaffold highlights their potential for generating a diverse library of derivatives for further study and potential applications.

Chemical Derivatization and Reaction Pathways (Non-Synthetic) of 6,11-alpha(H)-Santonin

The molecular structure of this compound, characterized by a cross-conjugated dienone system and a lactone ring, provides multiple sites for chemical transformations. This section explores the non-synthetic reaction pathways of this sesquiterpene lactone, focusing on its interactions with thiols and its degradation under various model conditions.

Thiol Addition Reactions and Equilibrium Studies

The reactivity of α,β-unsaturated carbonyl compounds, such as the dienone moiety in this compound (α-santonin), towards nucleophiles like thiols is of significant interest. This interaction typically occurs via a Michael-type addition.

Computational studies using density functional theory (DFT) have been employed to investigate the kinetics and thermodynamics of thiol addition to α-santonin. uq.edu.au These studies reveal that the addition of a simple thiol, such as methanethiol (B179389) (MeSH), to either of the carbon-carbon double bonds of the dienone system is a facile process with relatively low activation energy barriers. uq.edu.au Specifically, the calculated barrier for addition to the tetrasubstituted C=C bond is approximately 14 kcal/mol, and for the disubstituted C=C bond, it is around 15 kcal/mol. uq.edu.au

However, the resulting thiol adducts are thermodynamically unstable. The adduct formed at the tetrasubstituted double bond is calculated to be about 4.2 kcal/mol less stable than the starting reactants (α-santonin and methanethiol). uq.edu.au This instability leads to a rapid elimination of the thiol, reverting to the original reactants. uq.edu.au Consequently, the reaction exists as a rapid addition/elimination equilibrium where the concentration of the thiol adduct at any given time is very low. uq.edu.au This low equilibrium concentration of the adduct makes its experimental detection, for instance by NMR spectroscopy, particularly challenging. uq.edu.au

This rapid reversibility is a key feature of the interaction between thiols and α-santonin, distinguishing it from other α,β-unsaturated systems that may form more stable covalent adducts. The equilibrium lies significantly in favor of the reactants, meaning that while the initial addition is kinetically feasible, the adduct does not persist under typical assay conditions. uq.edu.au

| Reaction Site | Parameter | Calculated Value (kcal/mol) | Reference |

|---|---|---|---|

| Tetrasubstituted C=C Bond | Activation Free Energy (ΔG‡) | 14.0 | uq.edu.au |

| Reaction Free Energy (ΔG) | +4.2 | uq.edu.au | |

| Disubstituted C=C Bond | Activation Free Energy (ΔG‡) | 15.0 | uq.edu.au |

Degradation Pathways in Model Systems (e.g., thermal, hydrolytic)

This compound is susceptible to degradation through various pathways, including thermal and hydrolytic routes, leading to a range of transformation products.

Thermal Degradation

The thermal stability of α-santonin has been qualitatively described. When heated, the compound melts at approximately 170°C. rjptonline.org At temperatures higher than its melting point, it undergoes sublimation, with a portion of the compound remaining unchanged. rjptonline.org Detailed studies identifying the specific structures of degradation products and their yields upon thermolysis are not extensively available in the reviewed literature.

| Condition | Observation | Reference |

|---|---|---|

| Heating to 170°C | Melts | rjptonline.org |

| Heating above 170°C | Sublimes (partially unchanged) | rjptonline.org |

Hydrolytic Degradation

The hydrolytic degradation of α-santonin is highly dependent on the pH of the medium, with distinct reaction pathways observed under acidic and basic conditions.

Base-Catalyzed Hydrolysis: In the presence of aqueous alkali, α-santonin undergoes hydrolysis of its γ-lactone ring. rjptonline.org This reaction opens the lactone to form a salt of a carboxylic acid, specifically santoninic acid, which is the result of both the hydrolysis and a subsequent multistep rearrangement process. rjptonline.org The initial bright pinkish-red color observed upon dissolving santonin in an alcoholic solution of potassium hydroxide, which then fades, is indicative of this chemical transformation. rjptonline.org Quantitative kinetic data for this base-catalyzed hydrolysis is not readily available in the surveyed literature.

Acid-Catalyzed Degradation: Under acidic conditions, such as in aqueous sulfuric acid, α-santonin undergoes a well-documented rearrangement rather than simple hydrolysis of the lactone. This acid-induced transformation leads to the formation of aromatic products, primarily α-desmotroposantonin and its stereoisomer, β-desmotroposantonin. Kinetic studies of these rearrangements have been performed, indicating a complex mechanism that can change depending on the acid concentration.

| Condition | Primary Reaction Pathway | Major Product(s) | Reference |

|---|---|---|---|

| Aqueous Alkali (Base-catalyzed) | Lactone ring hydrolysis and rearrangement | Santoninic acid (salt form) | rjptonline.org |

| Aqueous Acid (e.g., H₂SO₄) | Skeletal rearrangement | α-Desmotroposantonin, β-Desmotroposantonin |

Mechanistic Investigations of 6,11 Alpha H Santonin S Molecular Interactions

Structure-Activity Relationship (SAR) Studies for Molecular Targets

The biological activities of α-santonin and its derivatives are intrinsically linked to their chemical structures. nih.gov Structure-activity relationship (SAR) studies, which involve synthesizing derivatives by modifying the core structure, have been crucial in optimizing its biological effects and understanding its mechanisms of action. nih.gov

SAR Analysis Based on Structural Modifications (e.g., α-methylene-γ-lactone, endoperoxide functionalities)

The α-methylene-γ-lactone moiety is a key structural feature for the cytotoxic activity of santonin (B1680769) derivatives. nih.govnih.gov This functional group is considered essential for the biological activities of many sesquiterpene lactones, as it can react with thiol groups of proteins. mdpi.com Studies on various santonin derivatives have shown that compounds possessing an α-methylene-γ-lactone group exhibit significant activity against cancer cell lines, suggesting this moiety is a prerequisite for cytotoxicity. nih.govnih.gov For instance, derivatives with this feature have shown potent activity against human epidermoid nasopharynx carcinoma (KB) cells and other cancer cell lines, with some compounds being active at micromolar concentrations. nih.govnih.gov This group of compounds has also attracted attention for its potential as anti-leukemic agents, showing selective activity against leukemia cells while leaving normal hematopoietic cells unaffected. nih.gov

In addition to the α-methylene-γ-lactone group, the introduction of an endoperoxide functionality has been explored. Through a photo-oxygenation process, α-santonin was successfully converted into a structurally constrained compound containing an endoperoxide group. ajol.inforesearchgate.net This modification was undertaken with the goal of creating new antimalarial agents, inspired by the endoperoxide-containing natural product artemisinin (B1665778). researchgate.net The resulting santonin-derived endoperoxide demonstrated biological activity, validating this synthetic approach for generating new pharmacologically active compounds. ajol.inforesearchgate.net

Correlation of Structural Features with Specific Receptor or Enzyme Binding Affinities

The structural features of santonin derivatives have been correlated with their binding affinities to specific enzymes. Modifications to the santonin scaffold can significantly alter its interaction with molecular targets.

UbcH5c: A series of α-santonin derivatives were designed as inhibitors of the ubiquitin-conjugating enzyme UbcH5c. nih.gov Mechanistic studies revealed that a lead compound from this series, compound 6d, preferentially binds to and inactivates UbcH5c by forming a covalent adduct with its active site cysteine residue (Cys85). nih.gov

COX-2: Rational drug design has been used to create α-santonin derivatives as potential inhibitors of cyclooxygenase-2 (COX-2). nih.gov In silico screening of a small series of derivatives against the COX-2 enzyme was performed to assess their binding potential. nih.gov Subsequent in vitro testing showed that while one derivative had a detectable inhibitory effect on COX-2 activity, two of its ether derivatives demonstrated an improved ability to inhibit COX-2 expression. nih.gov

TNF-α and IMPDH: Computational studies on a library of α-santonin derivatives designed as immunosuppressants suggested that Tumor Necrosis Factor-alpha (TNF-α) is a preferable target over Inosine Monophosphate Dehydrogenase (IMPDH). nih.gov This indicates that the structural modifications made to the santonin core favored interaction with TNF-α.

Exploration of Cellular and Subcellular Targets (non-clinical)

Research has identified several cellular and subcellular targets of 6,11-alpha(H)-Santonin and its derivatives, shedding light on the molecular basis of their biological effects.

Interactions with Specific Protein Targets (e.g., TNF-α, COX-2, IMPDH, NF-κB, UbcH5c)

The bioactivity of santonin derivatives is mediated through their interaction with key signaling proteins.

TNF-α and NF-κB: Santonin derivatives have been shown to possess TNF-α inhibitory activity. nih.gov The mechanism may involve the downregulation of the TNF receptor 1 (TNF-R1). mdpi.com As a key target for anti-TNF-α interventions, the ubiquitin-conjugating enzyme UbcH5c plays a crucial role in TNF-α-triggered nuclear factor kappa B (NF-κB) activation. nih.gov Derivatives of α-santonin have been developed that potently and specifically inhibit UbcH5c, thereby blocking the NF-κB activation pathway. nih.gov

COX-2: Derivatives of α-santonin have been specifically designed and synthesized to act as potential inhibitors of the COX-2 enzyme, which is involved in inflammation. nih.gov

IMPDH: While investigated as a potential target, computational analysis suggests that Inosine Monophosphate Dehydrogenase (IMPDH) is a less likely target for certain immunosuppressive α-santonin derivatives compared to TNF-α. nih.gov

UbcH5c: This ubiquitin-conjugating enzyme has been identified as a direct target of α-santonin derivatives. nih.gov A specific derivative, compound 6d, demonstrated robust and specific inhibition of UbcH5c, with mechanistic studies confirming it forms a covalent bond with the active site cysteine Cys85. nih.gov

Modulation of Cellular Processes (e.g., lymphocyte proliferation pathways, apoptosis induction mechanisms at a cellular level)

Santonin and its derivatives modulate fundamental cellular processes such as proliferation and apoptosis.

Lymphocyte Proliferation: A library of compounds synthesized from α-santonin was tested for its effects on Concanavalin A-induced T-cell proliferation and lipopolysaccharide-induced B-cell proliferation. nih.gov The study identified potent immunosuppressant molecules among the derivatives, indicating that the santonin scaffold can be modified to inhibit lymphocyte proliferation pathways. nih.gov

Apoptosis Induction: Santonin has been shown to exert antiproliferative effects on multi-drug resistant human breast cancer cells by inducing apoptosis. nih.govnih.gov The mechanism involves the mitochondrial pathway, evidenced by an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.govnih.gov This leads to the activation of caspase-9 and caspase-3. nih.gov DAPI staining confirmed that santonin treatment leads to DNA fragmentation, a hallmark of apoptosis. nih.govnih.gov Furthermore, santonin was found to arrest the cell cycle at the G2/M phase and suppress the expression of cyclins A and B1. nih.gov It also demonstrated the ability to block the Ras/Raf/MEK/ERK signaling pathway in these cancer cells. nih.govnih.gov

Interactive Data Table: Biological Activities of Santonin and its Derivatives Below is a summary of the observed biological activities and molecular targets for α-santonin and its synthesized derivatives as discussed in the text.

| Compound/Derivative Class | Cellular Process/Target | Observed Effect | Research Focus |

| α-Santonin | Apoptosis in SK-BR-3 cells | Induces mitochondrial-mediated apoptosis; activates caspases; arrests cell cycle at G2/M. nih.govnih.gov | Anticancer |

| α-Santonin | Ras/Raf/MEK/ERK Pathway | Blocks the signaling pathway in breast cancer cells. nih.govnih.gov | Anticancer |

| α-Methylene-γ-lactone Derivatives | Cytotoxicity | Essential for activity against various cancer cell lines. nih.govnih.gov | Anticancer |

| Endoperoxide Derivative | Antimalarial Activity | Biologically active compound with potential antimalarial properties. ajol.inforesearchgate.net | Antimalarial |

| Derivative "6d" | UbcH5c Enzyme | Potent and specific covalent inhibitor of the active site. nih.gov | Anti-inflammatory |

| Ether Derivatives | COX-2 Expression | Inhibit the expression of the COX-2 enzyme. nih.gov | Anti-inflammatory |

| Immunosuppressive Derivatives | T-cell and B-cell Proliferation | Inhibit Con-A and LPS-induced proliferation. nih.gov | Immunosuppression |

| Immunosuppressive Derivatives | TNF-α | Exhibit inhibitory activity against TNF-α. nih.gov | Immunosuppression |

Advanced Analytical and Spectroscopic Research on 6,11 Alpha H Santonin

Comprehensive Spectroscopic Elucidation of Santonin (B1680769) and its Derivatives

Spectroscopic analysis forms the cornerstone of chemical characterization, offering a non-destructive means to probe the molecular structure of santonin and its related compounds. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy allows for a complete structural elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of organic molecules in solution. Through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments, the carbon skeleton and the relative stereochemistry of santonin can be established.

The ¹H NMR spectrum of α-santonin displays characteristic signals for its olefinic, methine, methylene (B1212753), and methyl protons. For instance, the olefinic protons of the dienone system appear as distinct doublets around 6.70 ppm and 6.24 ppm. researchgate.net The proton attached to the lactone ring (H-6) is observed as a doublet at approximately 4.77-4.81 ppm. researchgate.netbmrb.io

The ¹³C NMR spectrum reveals 15 carbon signals, corresponding to the molecular formula C₁₅H₁₈O₃. researchgate.net Key resonances include those for the ketone carbonyl (C-3 at ~186.3 ppm), the lactone carbonyl (C-12 at ~177.6 ppm), the olefinic carbons (C-1 and C-2), and the oxygenated carbon of the lactone ring (C-6 at ~81.4 ppm). bmrb.ioresearchgate.net Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are used to correlate proton signals with their directly attached carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals long-range (2-3 bond) H-C correlations, which are crucial for assembling the molecular framework. ceon.rs Techniques like COSY and TOCSY help establish proton-proton connectivities within the spin systems. bmrb.io

Table 1: ¹H and ¹³C NMR Chemical Shift Data for α-Santonin (in CDCl₃)

| Atom | ¹³C Chemical Shift (δ, ppm) bmrb.io | ¹H Chemical Shift (δ, ppm) bmrb.io | Multiplicity |

|---|---|---|---|

| 1 | 154.90 | 6.698 | d |

| 2 | 125.89 | 6.257 | d |

| 3 | 186.34 | - | - |

| 4 | 128.74 | - | - |

| 5 | 53.50 | - | - |

| 6 | 81.40 | 4.808 | d |

| 7 | 41.01 | 1.823 | m |

| 8 | 25.15 | 1.701, 2.041 | m |

| 9 | 37.82 | 1.531, 1.918 | m |

| 10 | 41.35 | - | - |

| 11 | 50.93 | 2.437 | m |

| 12 | 177.62 | - | - |

| 13 (Me) | 12.51 | 1.284 | d |

| 14 (Me) | 10.93 | 2.139 | s |

| 15 (Me) | 23.07 | 1.335 | s |

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. Using techniques like electrospray ionization (ESI), a molecular ion peak for α-santonin is typically observed at m/z 247.13 [M+H]⁺, which corresponds to the molecular formula C₁₅H₁₈O₃. researchgate.netnih.gov

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation patterns of the molecular ion. The fragmentation of santonin is complex due to its polycyclic structure. nih.govnih.gov Common fragmentation pathways involve the loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO). nih.gov The fragmentation pattern provides valuable structural information that can help distinguish between isomers and identify derivatives. For instance, in ESI-MS/MS analysis, a prominent fragment ion is often observed at m/z 173.09, which can serve as a characteristic peak for santonin. nih.govmassbank.eu

Table 2: Key Mass Spectrometry Fragments for α-Santonin [M+H]⁺

| m/z (Observed) | Relative Intensity (%) nih.gov | Possible Assignment |

|---|---|---|

| 247.1329 | - | [M+H]⁺ |

| 173.0953 | 100 | Fragment ion |

| 168.9163 | 72.93 | Fragment ion |

| 153.8929 | 28.49 | Fragment ion |

| 145.1003 | 22.41 | Fragment ion |

| 135.0796 | 22.19 | Fragment ion |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-santonin shows characteristic absorption bands that confirm its key structural features. A strong absorption band is observed around 1786 cm⁻¹, which is indicative of the C=O stretching vibration of the γ-lactone ring. researchgate.net Another strong band appears at approximately 1654 cm⁻¹, corresponding to the C=O stretching of the conjugated ketone (enone) in the six-membered ring. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within the molecule. α-Santonin contains a cross-conjugated dienone system, which gives rise to a characteristic UV absorption maximum (λₘₐₓ). In ethanol, the λₘₐₓ is observed at approximately 238-240 nm. researchgate.netplos.org This absorption corresponds to the π → π* electronic transition of the conjugated system.

Chiroptical Characterization and Absolute Configuration Determination

Determining the absolute configuration of a chiral molecule with multiple stereocenters, like santonin, is a significant challenge. Chiroptical methods, which measure the differential interaction of the molecule with left and right circularly polarized light, are essential for this purpose.

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique for determining the absolute configuration of chiral molecules in solution. The experimental ECD spectrum is a unique fingerprint of the molecule's three-dimensional structure.

For complex molecules, the assignment of absolute configuration is often achieved by comparing the experimental ECD spectrum with theoretical spectra calculated using quantum mechanical methods, such as Time-Dependent Density Functional Theory (TDDFT). rsc.orgunipi.it This process involves first identifying the most stable conformers of the molecule through computational modeling. Then, the ECD spectrum for each significant conformer is calculated. A Boltzmann-weighted average of the individual spectra yields the final theoretical spectrum, which is then compared to the experimental one. researchgate.netmdpi.com A good match between the experimental and calculated spectra allows for the confident assignment of the molecule's absolute configuration. researchgate.net This combined experimental and computational approach is a state-of-the-art method for stereochemical elucidation. nih.gov

X-ray crystallography is the definitive method for determining the three-dimensional structure and absolute stereochemistry of a crystalline compound. crossref.org By analyzing the diffraction pattern of X-rays passing through a single crystal of α-santonin, a detailed electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.

The crystal structure of α-santonin has been determined, unambiguously confirming its relative and absolute configuration. plos.org This technique provides precise bond lengths, bond angles, and torsional angles, offering a complete and static picture of the molecule in the solid state. The Flack parameter, derived from the crystallographic data, is used to validate the determined absolute stereochemistry. ganesha-associates.com X-ray analysis of santonin and its derivatives has been crucial in confirming the stereochemical outcomes of chemical reactions and in understanding its molecular geometry. plos.orgganesha-associates.com

Table 3: Crystal Data for α-Santonin

| Parameter | Value plos.orgnih.gov |

|---|---|

| Empirical formula | C₁₅H₁₈O₃ |

| Formula weight | 246.30 |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Refinement method | Full-matrix least-squares on F² |

Quantitative Analytical Methodologies for Research Purity and Detection

The precise quantification and detection of 6,11-alpha(H)-Santonin in various matrices, as well as the characterization of its related metabolites, are crucial for purity assessment and metabolic studies. High-Performance Liquid Chromatography (HPLC) coupled with various detectors stands as a primary technique for quantitative analysis. For the identification of metabolites, Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QToF) mass spectrometry offers the high resolution and mass accuracy required for structural elucidation.

High-Performance Liquid Chromatography (HPLC) coupled with Detection

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the quantitative analysis of this compound. The method's reliability stems from its ability to separate the analyte from a complex mixture and provide accurate and precise quantification.

A common approach for the analysis of α-santonin involves a reversed-phase HPLC system. A C18 column is frequently employed for the separation. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water. The elution can be performed in either an isocratic or a gradient mode to achieve optimal separation. For instance, one validated method utilizes a gradient elution with water (A) and acetonitrile (B), starting from a 35:65 (A:B) ratio and progressing to a 65:45 ratio. Another established method employs an isocratic mobile phase of acetonitrile and water in a 4:6 ratio.

Detection of α-santonin is commonly achieved using a UV detector. The compound exhibits a characteristic absorption maximum at a wavelength of approximately 235 nm, which is attributed to the exocyclic methylene group conjugated to the γ-lactone carbonyl. The retention time of α-santonin can vary depending on the specific chromatographic conditions. Reported retention times include approximately 5.7 minutes and 12.00 ± 0.3 minutes under different validated methods. nih.gov

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Validation parameters typically include linearity, accuracy, precision, and reproducibility. For the quantitative analysis of α-santonin, the HPLC method has been shown to be reliable, with good linearity and recovery.

Table 1: HPLC Method Parameters for this compound Analysis

| Parameter | Details |

| Column | C18 |

| Mobile Phase | Acetonitrile and Water mixtures (Isocratic or Gradient) |

| Detection | UV at ~235 nm |

| Reported Retention Times | ~5.7 min, 12.00 ± 0.3 min |

LC-QToF Characterization of Related Metabolites

Liquid Chromatography coupled with Quadrupole Time-of-Flight (LC-QToF) mass spectrometry is a powerful analytical tool for the characterization of drug metabolites. This technique provides high-resolution and accurate mass data, which is essential for the identification of unknown compounds in complex biological matrices. While specific studies on the comprehensive metabolic profiling of this compound using LC-QToF are not extensively detailed in publicly available literature, the metabolism of other sesquiterpene lactones has been investigated, providing insights into the potential metabolic pathways of santonin.

The metabolism of sesquiterpene lactones generally involves Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, and for sesquiterpene lactones, these often include hydroxylation, hydration, and carboxylation. Phase II reactions involve the conjugation of the modified compounds with endogenous molecules to increase their water solubility and facilitate excretion. A common Phase II reaction is glucuronidation.

Based on the metabolism of structurally related sesquiterpene lactones, it can be hypothesized that this compound undergoes similar biotransformations. LC-QToF analysis would be instrumental in identifying these metabolites by providing their accurate mass-to-charge ratios (m/z) and fragmentation patterns. For example, a monohydroxylated metabolite of santonin (C₁₅H₁₈O₃, molecular weight 246.30 g/mol ) would have a molecular formula of C₁₅H₁₈O₄ and an expected increase in mass of approximately 16 Da. Similarly, hydration would result in the addition of a water molecule (H₂O), and glucuronidation would lead to the addition of a glucuronic acid moiety (C₆H₈O₆).

The high mass accuracy of a QToF instrument allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in the structural elucidation of novel metabolites.

Table 2: Potential Metabolites of this compound and Expected Mass Shifts

| Metabolic Reaction | Molecular Formula Change | Approximate Mass Shift (Da) |

| Monohydroxylation | +O | +16 |

| Hydration | +H₂O | +18 |

| Carboxylation | +CO₂ | +44 |

| Glucuronidation | +C₆H₈O₆ | +176 |

Computational Chemistry and Theoretical Modeling of 6,11 Alpha H Santonin

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scispace.com This method is widely used to understand the interactions between a ligand, such as a santonin (B1680769) derivative, and a biological target, typically a protein.

Recent studies have employed molecular docking to investigate the anticancer potential of santonin by evaluating its binding affinity to various protein targets implicated in cancer progression. wisdomlib.orgwisdomlib.org One such study performed molecular docking of santonin against Protein Kinase B (PKB), Vascular Endothelial Growth Factor Receptor-2 (VEGFR2), and Procaspase 7. wisdomlib.orgwisdomlib.org The binding affinity, represented by the docking score in kcal/mol, indicates the strength of the interaction, with a more negative value suggesting a stronger binding. The results of this study are summarized in the table below. wisdomlib.orgwisdomlib.org

Interactive Data Table: Docking Scores of Santonin with Cancer-Related Protein Targets

| Target Protein | PDB ID | Ligand | Docking Score (kcal/mol) | Interacting Amino Acid Residues |

| Protein Kinase B (PKB) | 1O6K | Santonin | -5.9 | Not specified |

| Vascular Endothelial Growth Factor Receptor-2 (VEGFR2) | 2OH4 | Santonin | -7.2 | Ser 275 |

| Procaspase 7 | 1K86 | Santonin | -8.6 | Not specified |

| VEGFR2 | 2OH4 | Cilengitide (Reference) | -8.2 | Ser 275 |

| Procaspase 7 | 1K86 | RGDS (Native Ligand) | -6.9 | Not specified |

The docking simulations revealed that santonin exhibits favorable binding affinities for all three targets, with the most significant interaction observed with Procaspase 7, suggesting a potential mechanism for its anticancer activity. wisdomlib.orgwisdomlib.org When compared to the native ligand RGDS, santonin showed a better binding affinity for Procaspase 7. wisdomlib.org In the case of VEGFR2, while the reference ligand Cilengitide had a slightly better docking score, both it and santonin were found to interact with the same amino acid residue, Ser 275. wisdomlib.org Such studies are crucial in identifying potential molecular targets for 6,11-alpha(H)-Santonin and guiding further experimental validation.

Density Functional Theory (DFT) Calculations for Electronic and Chiroptical Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is a powerful tool for calculating various molecular properties, including electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and chiroptical properties, which are essential for characterizing chiral molecules like this compound.

DFT calculations have been applied to sesquiterpene lactones to understand their electronic and molecular properties. researchgate.net The energies of the HOMO and LUMO are critical in determining the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO energy gap implies a higher reactivity. For instance, in a study of various sesquiterpene lactones, the HOMO energy was identified as a property that likely contributes to the differences in their biological activities. researchgate.net

Table: Calculated Electronic Properties of Representative Sesquiterpene Lactones using DFT

| Compound | HOMO Energy (eV) | LUMO Energy (eV) |

| Sesquiterpene Lactone 1 | -0.273 | -0.041 |

| Sesquiterpene Lactone 2 | -0.267 | -0.038 |

| Sesquiterpene Lactone 3 | -0.268 | -0.039 |

Note: The specific sesquiterpene lactones and the level of theory are as reported in the cited literature. This table serves as an example of the application of DFT.

Furthermore, DFT is instrumental in predicting chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra. These techniques are highly sensitive to the stereochemistry of a molecule. Theoretical calculation of these spectra for a specific enantiomer of this compound and their comparison with experimental spectra can unequivocally determine its absolute configuration.

Molecular Dynamics Simulations for Conformational Analysis and Binding

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. These simulations allow for the study of the conformational flexibility and binding stability of molecules over time, providing a dynamic picture that complements the static view from molecular docking.

The conformation of the santonin skeleton is crucial for its biological activity. X-ray diffraction studies of 2-bromo-6-epi-α-santonin and 2-bromo-6-epi-β-santonin have revealed that in both molecules, ring A adopts a flattened boat conformation, while ring B deviates from an ideal chair geometry due to its cis-fusion to the γ-lactone ring. rsc.org The puckering of the γ-lactone ring influences the orientation of the methyl group at C(11), being quasi-axial in one isomer and quasi-equatorial in the other, leading to differences in torsional strain. rsc.org

In Silico Approaches for Predicting Molecular Mechanisms

A variety of in silico approaches beyond molecular docking and MD simulations are employed to predict the molecular mechanisms of action for compounds like this compound. These methods include quantitative structure-activity relationship (QSAR) studies and virtual screening of compound libraries.

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. nih.gov For sesquiterpene lactones, QSAR models have been developed to predict their activity against various targets, such as Trypanosoma brucei rhodesiense. nih.gov These models can help identify the key structural features of this compound that are important for its biological effects.

Virtual screening is another powerful in silico technique where large libraries of compounds are computationally evaluated for their potential to bind to a specific biological target. nih.gov This approach has been used to screen databases of sesquiterpene lactones for potential antichagasic activity. nih.gov A similar approach could be used to screen for other biological activities of this compound and its derivatives.

Furthermore, in silico studies have been used to design and screen new derivatives of α-Santonin as potential inhibitors of enzymes like COX-2, which is involved in inflammation and pain. nih.gov These computational approaches facilitate the rational design of new compounds with improved therapeutic properties.

Emerging Research Directions and Future Perspectives in Santonin Research

Novel Synthetic Methodologies and Catalytic Approaches

Modern organic synthesis has shifted towards efficiency, selectivity, and sustainability, trends that are reflected in the latest research involving santonin (B1680769). While santonin itself is a natural product, its polyfunctional structure serves as a valuable chiral starting material for the synthesis of other complex molecules and as a scaffold for creating novel derivatives with enhanced biological activities. researchgate.netnih.govnih.gov

Recent synthetic explorations have focused on regioselective modifications of the santonin core. For the first time, regioselective nucleophilic additions of amines and alcohols to the santonin eudesmanolide structure have been systematically studied, leading to the development of targeted methods for synthesizing new hydrochloride and acetate (B1210297) salts of santoninamine. researchgate.net These approaches allow for precise control over which parts of the molecule react, opening the door to a wide array of new derivatives.

Photochemical reactions, a classic aspect of santonin chemistry, are also being harnessed in new synthetic strategies. nih.gov The photoinduced rearrangement pathways of santonin can be effectively rerouted by the presence of amines, leading to the formation of unprecedented [4.4.0] and [5.3.0] fused-ring systems. nih.gov This demonstrates how external reagents can influence the outcome of photochemical reactions to generate novel molecular architectures. Furthermore, visible-light photoredox catalysis represents a newer, powerful tool in organic synthesis that allows for single-electron transfer events, enabling transformations that are difficult to achieve with traditional methods. nih.gov

The use of santonin as a chiral pool building block remains a major strategy for assembling other unique guaianolide sesquiterpenes. nih.gov This approach leverages the inherent stereochemistry of the natural product to construct complex targets, with over 30 different guaianolides having been synthesized from santonin, often employing its classic dienone photochemical rearrangements as a key step. nih.gov

| Synthetic Approach | Key Features | Resulting Products | Reference |

| Regioselective Nucleophilic Addition | Targeted addition of amines and alcohols. | Hydrochloride and acetate salts of santoninamine. | researchgate.net |

| Photochemical Rearrangement Rerouting | Use of amines to alter reaction pathways under UV light (365 nm). | Novel [4.4.0] and [5.3.0] fused-ring systems. | nih.gov |

| Chiral Pool Synthesis | Utilization of santonin's inherent stereochemistry as a starting material. | Over 30 unique guaianolide sesquiterpenes. | nih.gov |

| Derivative Synthesis | Modifications on rings A, B, and C for structure-activity relationship studies. | A wide range of derivatives with potential cytotoxic, anti-inflammatory, and other activities. | nih.govnih.gov |

Advanced Mechanistic Studies of Photochemical and Biological Pathways

The photochemical behavior of α-santonin is a cornerstone of organic photochemistry, being the first organic photorearrangement ever reported. wikipedia.orgencyclopedia.pub Modern computational and spectroscopic techniques are now providing unprecedented insight into the intricate mechanisms governing these transformations.

Upon irradiation with UV light, santonin is known to convert to lumisantonin (B1204521) as an initial product. wikipedia.orgencyclopedia.pub This rearrangement involves the C-3 carbonyl group moving to C-2, the C-4 methyl group migrating to C-1, and an inversion of the C-10 carbon. encyclopedia.pub Advanced theoretical studies have explored the potential energy surfaces (PES) of santonin in its ground and excited states. nih.govdiva-portal.org These calculations indicate that upon light absorption, santonin enters a singlet excited state (¹nπ), which then decays to a triplet state (³ππ) through intersystem crossing. nih.govdiva-portal.org The reaction proceeds on this triplet state surface, leading to an intermediate with a three-membered ring. nih.gov Subsequent cleavage of different C-C bonds in this intermediate dictates the final photoproduct, with the preferred pathway being influenced by the reaction medium (e.g., in solution vs. in a crystal lattice). nih.gov

A fascinating solid-state phenomenon associated with santonin is the "photosalient effect," where crystals of the compound have been observed to jump or "explode" upon exposure to sunlight. wikipedia.orgresearchgate.net Mechanistic studies have revealed this is due to stress generated by the expansion of the crystal's unit cell as the photochemical reaction proceeds. researchgate.net This transformation involves a sequence of three consecutive solid-state reactions: a single-crystal-to-single-crystal photorearrangement into a cyclopentadienone intermediate, a stereoselective Diels-Alder reaction to form a dimer, and finally an intramolecular [2+2] photodimerization to yield a cage-like dimer. researchgate.netacs.org

Regarding its biological pathways, the complete biosynthesis of α-santonin has not yet been fully elucidated. wikipedia.org However, a proposed pathway has been outlined based on its structural similarity to other sesquiterpenoids. wikipedia.org

Proposed Biosynthetic Steps for α-Santonin:

Initiation : The pathway begins with the cyclization of farnesyl diphosphate (B83284) (FPP), a common precursor for sesquiterpenoids, into (+)-germacrene A, catalyzed by a sesquiterpene synthase. wikipedia.org

Hydroxylation and Oxidation : The isopropenyl side chain of (+)-germacrene A is hydroxylated. This is followed by oxidation of the resulting germacratrien-12-ol to germacratrien-12-oic acid. wikipedia.org

Lactonization : The germacratrien-12-oic acid is hydroxylated at the C6 position, which is followed by lactonization to form the intermediate (+)-costunolide. wikipedia.org

Second Ring Closure : It is proposed that the methylene (B1212753) group of (+)-costunolide is reduced before the second ring closure occurs via an eudesmyl cation, forming the characteristic bicyclic decalin ring system of eudesmanolides. wikipedia.org

Final Steps : The pathway is completed by hydroxylation at C1, further oxidation at C3 to form a β-ketohydroxyl group, and subsequent elimination of a water molecule to create the final dienone structure of α-santonin. wikipedia.org

Preliminary studies using Artemisia maritima have provided evidence that the formation of the lactone ring precedes the construction of the dienone group and that dihydrocostunolide is an intermediate in the later stages. rsc.org

Development of New Analytical Techniques for Complex Mixtures

The analysis of santonin and related sesquiterpene lactones in complex matrices, such as plant extracts, presents a significant analytical challenge. These compounds are often thermolabile, lack strong chromophores, and exist in mixtures with numerous other structurally similar compounds. nih.gov Consequently, modern analytical chemistry has focused on developing highly sensitive and selective methods for their separation and quantification.

High-Performance Liquid Chromatography (HPLC) has emerged as the method of choice for the analysis of sesquiterpene lactones. researchgate.netcolab.ws Recent research has focused on optimizing HPLC methods to be faster and more accurate. For instance, a validated HPLC-UV method using a C18 column was developed for the quantification of santonin in various Artemisia species, reducing the retention time to under 6 minutes, a significant improvement over previous methods that took around 14 minutes. plos.org The validation of this method demonstrated high accuracy and precision, with recovery rates exceeding 90-95%. plos.org

To handle the complexity of natural extracts, HPLC is frequently coupled with more sophisticated detectors, creating powerful "hyphenated techniques."

| Analytical Technique | Abbreviation | Application in Sesquiterpene Lactone Analysis | Reference |

| Gas Chromatography | GC | Separation of volatile sesquiterpenes. | researchgate.net |

| Gas Chromatography-Mass Spectrometry | GC-MS | Provides structural information for compound identification. | researchgate.net |

| High-Performance Liquid Chromatography | HPLC | The primary method for separating and quantifying sesquiterpene lactones. | researchgate.netcolab.wsplos.org |

| HPLC-Mass Spectrometry | HPLC-MS | Combines the separation power of HPLC with the sensitive and specific detection of MS, enabling identification of compounds in complex mixtures. | acs.org |

| HPLC-Solid Phase Extraction-Nuclear Magnetic Resonance | HPLC-SPE-NMR | Allows for the isolation of individual compounds from an HPLC run for definitive structural elucidation by NMR. | acs.org |

| Supercritical Fluid Chromatography | SFC | An alternative chromatographic technique that can offer different selectivity. | researchgate.netcolab.ws |

These advanced methods are crucial for quality control of herbal products, bioprospection for new bioactive compounds, and detailed phytochemical studies. acs.orgnih.gov The integration of techniques like mass spectrometry and NMR spectroscopy with liquid chromatography provides a robust platform for both the qualitative and quantitative analysis of santonin and its derivatives in intricate biological and chemical mixtures. mdpi.comnih.gov

Exploration of Undiscovered Biosynthetic Branches

While a plausible biosynthetic pathway for santonin has been proposed, it remains largely unconfirmed at the enzymatic and genetic levels. wikipedia.org The vast chemical diversity of sesquiterpenoids in nature suggests that our current understanding of their biosynthesis is incomplete, and many alternative pathways and enzymatic functions are yet to be discovered. frontiersin.org

The proposed pathway to santonin proceeds through key intermediates like (+)-germacrene A and (+)-costunolide, which are precursors to a wide variety of sesquiterpene lactones, including germacranolides, guaianolides, and eudesmanolides. wikipedia.orgnih.gov Minor variations in the enzymatic steps—such as the action of different cyclases, hydroxylases, or oxidoreductases—can lead to completely different molecular skeletons. This enzymatic versatility creates numerous branch points in the biosynthetic network, many of which may be unexplored.

Future research in this area will likely focus on several key strategies:

Genome Mining: With the decreasing cost of DNA sequencing, it is now possible to sequence the genomes of santonin-producing plants, such as Artemisia species. By searching for genes homologous to known sesquiterpene synthases and cytochrome P450 monooxygenases (which are often involved in hydroxylations and other oxidative steps), researchers can identify candidate Biosynthetic Gene Clusters (BGCs) responsible for producing santonin and potentially novel, related compounds. frontiersin.org

Enzyme Characterization: Once candidate genes are identified, they can be expressed in heterologous hosts (like yeast or E. coli) to characterize the function of the enzymes they encode. This approach can definitively link specific genes to steps in the santonin pathway and may reveal enzymes with novel catalytic activities, potentially leading to different structural classes of eudesmanolides. nih.gov

Metabolomic Profiling: Advanced mass spectrometry-based metabolomics can be used to analyze Artemisia species under different growth conditions or to compare different chemotypes. This can reveal the presence of previously undetected minor sesquiterpenoids, which may be intermediates or products of alternative biosynthetic branches, providing clues to the underlying enzymatic pathways.